Cas no 289507-36-4 (2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol)
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-4,5-dimethoxyphenyl)ethyl alcohol
- 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
- AKOS014195965
- Benzeneethanol, 2-bromo-4,5-dimethoxy-
- SCHEMBL7165538
- DB-363905
- 289507-36-4
- EN300-1893554
- 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol
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- Inchi: 1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3
- InChI Key: QMYZFKWLASANKX-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1CCO)OC)OC
Computed Properties
- Exact Mass: 260.00481Da
- Monoisotopic Mass: 260.00481Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.7Ų
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893554-0.05g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1893554-0.1g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1893554-0.25g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1893554-0.5g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1893554-1.0g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1893554-2.5g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1893554-5.0g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1893554-10.0g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1893554-1g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1893554-5g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 5g |
$1614.0 | 2023-09-18 |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
Research Brief on 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol (CAS: 289507-36-4): Recent Advances and Applications
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol (CAS: 289507-36-4) is a brominated phenyl ethanol derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its potential as a versatile synthetic intermediate. Recent studies have explored its utility in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and antimicrobial compounds. This brief summarizes the latest findings related to this compound, its synthetic pathways, and its emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol as a key precursor in the synthesis of novel dopamine receptor modulators. Researchers utilized its bromine moiety for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of structurally diverse analogs with enhanced binding affinity to D2-like receptors. The study reported a 40% improvement in yield compared to traditional synthetic routes, underscoring the compound's value in medicinal chemistry.
In antimicrobial research, a team from the University of Cambridge demonstrated in 2024 that derivatives of 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The dimethoxy groups were found to be critical for membrane penetration, while the bromine atom facilitated further functionalization to optimize pharmacokinetic properties. These findings were published in ACS Infectious Diseases and have sparked interest in developing new antibiotic scaffolds based on this chemical framework.
Recent advancements in synthetic methodology have also been reported. A 2024 Organic Letters publication described a novel biocatalytic approach for the asymmetric synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol using engineered alcohol dehydrogenases. This green chemistry approach achieved 98% enantiomeric excess, addressing previous challenges in obtaining optically pure forms of the compound for chiral drug development.
From a safety and pharmacokinetic perspective, new data from Toxicology Reports (2024) indicate that 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol shows favorable metabolic stability in human liver microsome assays, with a half-life exceeding 120 minutes. However, researchers caution that the bromine substituent may require careful consideration in prodrug design due to potential bioactivation pathways.
Looking forward, several pharmaceutical companies have included 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol in their fragment-based drug discovery libraries. Its balanced lipophilicity (clogP 2.1) and molecular weight (261.1 g/mol) make it an attractive starting point for lead optimization programs, particularly in CNS and anti-infective therapeutic areas. Current patent activity suggests growing commercial interest, with three new applications filed in Q1 2024 that utilize this compound as a core structure.
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